Unii-Z41H3C5BT9
Unii-Z41H3C5BT9
J147 is an anilide.
J147 is an experimental drug with reported effects against both Alzheimer's disease and ageing in mouse models of accelerated aging. It is a curcumin derivative and a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions associated with aging that impacts many pathways implicated in the pathogenesis of diabetic neuropathy.
J147 is an experimental drug with reported effects against both Alzheimer's disease and ageing in mouse models of accelerated aging. It is a curcumin derivative and a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions associated with aging that impacts many pathways implicated in the pathogenesis of diabetic neuropathy.
Brand Name:
Vulcanchem
CAS No.:
1146963-51-0
VCID:
VC0531085
InChI:
InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+
SMILES:
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Molecular Formula:
C18H17F3N2O2
Molecular Weight:
350.3 g/mol
Unii-Z41H3C5BT9
CAS No.: 1146963-51-0
Cat. No.: VC0531085
Molecular Formula: C18H17F3N2O2
Molecular Weight: 350.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | J147 is an anilide. J147 is an experimental drug with reported effects against both Alzheimer's disease and ageing in mouse models of accelerated aging. It is a curcumin derivative and a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions associated with aging that impacts many pathways implicated in the pathogenesis of diabetic neuropathy. |
|---|---|
| CAS No. | 1146963-51-0 |
| Molecular Formula | C18H17F3N2O2 |
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+ |
| Standard InChI Key | HYMZAYGFKNNHDN-SSDVNMTOSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C |
| SMILES | CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C |
| Canonical SMILES | CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C |
| Appearance | Light yellow solid powder |
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